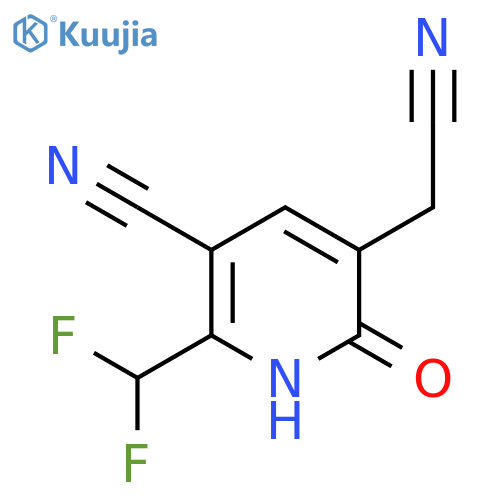Cas no 1805359-79-8 (3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile)

1805359-79-8 structure
商品名:3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
CAS番号:1805359-79-8
MF:C9H5F2N3O
メガワット:209.152308225632
CID:4807653
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
-
- インチ: 1S/C9H5F2N3O/c10-8(11)7-6(4-13)3-5(1-2-12)9(15)14-7/h3,8H,1H2,(H,14,15)
- InChIKey: CYILEEYTQLITSF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C=C(CC#N)C(N1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 458
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 76.7
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045663-1g |
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |
1805359-79-8 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1805359-79-8 (3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile) 関連製品
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
